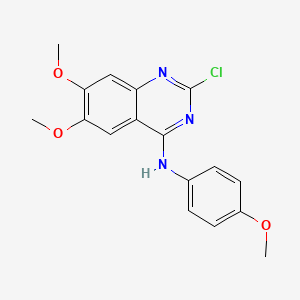
2-chloro-6,7-dimethoxy-N-(4-methoxyphenyl)quinazolin-4-amine
Cat. No. B8738595
Key on ui cas rn:
827030-52-4
M. Wt: 345.8 g/mol
InChI Key: BORFFVKOUDRLTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07618975B2
Procedure details


The title compound was prepared from 2,4-dichloro-6,7-dimetoxyquinazoline (100 mg, 0.386 mmol) and 4-methoxyaniline (49 mg, 0.386 mmol) by a procedure similar to example 1b and was isolated as white powder (10 mg, 10%). 1H NMR (CDCl3): 8.10 (s, 1H), 7.70-7.68 (m, 2H), 7.23 (s, 1H), 6.96-6.94 (m, 2H), 4.07 (s, 3H), 3.99 (s, 3H), 3.85 (s, 3H).


Name

Name
Yield
10%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][C:6]([O:15][CH3:16])=[C:7]([O:13][CH3:14])[CH:8]=2)[N:3]=1.[CH3:17][O:18][C:19]1[CH:25]=[CH:24][C:22]([NH2:23])=[CH:21][CH:20]=1>>[Cl:1][C:2]1[N:11]=[C:10]([NH:23][C:22]2[CH:24]=[CH:25][C:19]([O:18][CH3:17])=[CH:20][CH:21]=2)[C:9]2[C:4](=[CH:5][C:6]([O:15][CH3:16])=[C:7]([O:13][CH3:14])[CH:8]=2)[N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OC
|
|
Name
|
|
|
Quantity
|
49 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(N)C=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC2=CC(=C(C=C2C(=N1)NC1=CC=C(C=C1)OC)OC)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 mg | |
| YIELD: PERCENTYIELD | 10% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
